![molecular formula C12H19N B189659 4-(Tert-Butyl)-2,6-Dimethylaniline CAS No. 42014-60-8](/img/structure/B189659.png)
4-(Tert-Butyl)-2,6-Dimethylaniline
Overview
Description
Scientific Research Applications
Synthesis of Aromatic Sulfones
4-(Tert-Butyl)-2,6-Dimethylaniline is used in the synthesis of aromatic sulfones, particularly in the condensation with glyoxal. This process can lead to the creation of symmetric and asymmetric aromatic sulfones, which are important in various chemical industries .
Production of Polymerization Inhibitors
This compound is involved in producing inhibitors for polymerization processes. It is particularly useful in controlling the polymerization of reactive monomers like butadiene, styrene, and vinyl acetate .
Intermediate for Chemical Synthesis
It acts as an intermediate in chemical synthesis, reacting with formic acid to produce formic acid-(4-tert-butyl-anilide), which has further applications in various chemical reactions .
Monomer Synthesis
4-(Tert-Butyl)-2,6-Dimethylaniline is utilized in synthesizing new triphenylamine-containing diamine monomers. These monomers have potential applications in advanced materials and chemical industries .
Agrochemicals and Pharmaceuticals
While not directly mentioned for 4-(Tert-Butyl)-2,6-Dimethylaniline, related compounds like 4-tert-Butylthiophenol are used in agrochemicals and pharmaceuticals. It’s possible that 4-(Tert-Butyl)-2,6-Dimethylaniline may also find use in these fields due to its structural similarity .
Fragrance Industry
Again, related compounds are used in the fragrance industry, suggesting potential applications for 4-(Tert-Butyl)-2,6-Dimethylaniline in creating fragrances or as a precursor to fragrance components .
properties
IUPAC Name |
4-tert-butyl-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGWEBJQVWINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361190 | |
Record name | 4-tert-butyl-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-Butyl)-2,6-Dimethylaniline | |
CAS RN |
42014-60-8 | |
Record name | 4-tert-butyl-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?
A1: 4-(Tert-Butyl)-2,6-Dimethylaniline acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].
Q2: How does the structure of the synthesized compound, derived from 4-(Tert-Butyl)-2,6-Dimethylaniline, relate to its spatial configuration?
A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].
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